1-(4-Bromo-2-chlorophenyl)-2-pyrrolidinone
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Overview
Description
1-(4-Bromo-2-chlorophenyl)-2-pyrrolidinone is a chemical compound characterized by a bromine and chlorine atom on a phenyl ring attached to a pyrrolidinone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-chlorophenyl)-2-pyrrolidinone can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 4-bromo-2-chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Nucleophilic Substitution: The compound can also be synthesized by reacting 4-bromo-2-chlorophenol with gamma-butyrolactone under basic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
1-(4-Bromo-2-chlorophenyl)-2-pyrrolidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-bromo-2-chlorophenyl)-2-pyrrolidinedione using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, often using nucleophiles like sodium iodide (NaI) in acetone.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O, heat.
Reduction: LiAlH4, ether, 0°C to room temperature.
Substitution: NaI, acetone, reflux.
Major Products Formed:
Oxidation: 1-(4-bromo-2-chlorophenyl)-2-pyrrolidinedione.
Reduction: 1-(4-bromo-2-chlorophenyl)-2-pyrrolidinol.
Substitution: 1-(4-iodo-2-chlorophenyl)-2-pyrrolidinone.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)-2-pyrrolidinone has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2-chlorophenyl)-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Bromo-2-chlorophenol
4-Bromo-2-chloroaniline
1-(4-Bromo-2-chlorophenyl)-2-pyrrolidinedione
This comprehensive overview highlights the significance of 1-(4-Bromo-2-chlorophenyl)-2-pyrrolidinone in various scientific fields and its potential applications
Properties
Molecular Formula |
C10H9BrClNO |
---|---|
Molecular Weight |
274.54 g/mol |
IUPAC Name |
1-(4-bromo-2-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrClNO/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |
InChI Key |
AYSRGZSYNCMANV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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